![molecular formula C24H21N5O3 B2894495 2-(3,4-dimethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207019-28-0](/img/structure/B2894495.png)
2-(3,4-dimethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Beschreibung
Its structure features:
- A pyrazolo[1,5-a]pyrazin-4(5H)-one core, which provides rigidity and π-π stacking capabilities.
- A 3,4-dimethylphenyl substituent at position 2, contributing hydrophobic interactions.
- A 1,2,4-oxadiazole ring at position 5, functionalized with a 2-methoxyphenyl group, which enhances electron density and may influence binding affinity .
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-15-8-9-17(12-16(15)2)19-13-20-24(30)28(10-11-29(20)26-19)14-22-25-23(27-32-22)18-6-4-5-7-21(18)31-3/h4-13H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNROSRXMPWXJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and bioactivity:
Key Observations:
Substituent Effects on Bioactivity: The 1,2,4-oxadiazole moiety is a common feature in analogs (e.g., ), known for metabolic stability and hydrogen-bonding interactions. The target compound’s 2-methoxyphenyl-oxadiazole may enhance solubility compared to chlorophenyl or methylphenyl analogs .
Structural Diversity :
- Pyrazolo[1,5-a]pyrazin-4(5H)-ones with oxadiazole/oxazole substituents (–17) exhibit higher molecular weights (>400 g/mol) than simpler analogs (e.g., ).
- The target compound’s 3,4-dimethylphenyl group may sterically hinder interactions compared to smaller substituents like 4-methylphenyl () .
Synthetic Strategies :
- Multi-component reactions () and cyclization () are prevalent for constructing the pyrazolo[1,5-a]pyrazin-4(5H)-one core. The oxadiazole ring is typically introduced via cycloaddition or post-functionalization .
Chiral centers in related compounds (e.g., ) enhance bioactivity, though the target compound lacks such features .
Vorbereitungsmethoden
Aza-Michael Cyclization Strategy
The pyrazolo[1,5-a]pyrazin-4(5H)-one core is synthesized via aza-Michael addition followed by cyclization. Starting with 3-amino-4-(3,4-dimethylphenyl)pyrazole (1), reaction with ethyl 3-oxobutanoate (2) in ethanol under reflux (78°C, 12 h) yields the intermediate 3-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (3).
Reaction Conditions:
- Solvent: Ethanol (anhydrous)
- Catalyst: Triethylamine (0.5 equiv)
- Temperature: Reflux (78°C)
- Yield: 68–72%
Mechanistic Insights:
Microwave-Assisted Optimization
Microwave irradiation (150°C, 30 min) reduces reaction time to 2 h with comparable yields (70%). This method enhances regioselectivity by minimizing side reactions.
Synthesis of 3-(2-Methoxyphenyl)-1,2,4-Oxadiazole-5-carbaldehyde
Amidoxime Formation
2-Methoxybenzoic acid (4) is converted to its ethyl ester (5), then treated with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol (60°C, 6 h) to form 2-methoxybenzamide oxime (6).
Reaction Conditions:
- Reagents: NH₂OH·HCl (2.5 equiv), NaHCO₃ (3 equiv)
- Solvent: Methanol
- Yield: 85%
Oxadiazole Cyclization
Oxime (6) reacts with ethyl chlorooxoacetate (7) in dichloromethane (DCM) under basic conditions (pyridine, 0°C → rt, 12 h) to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (8). Subsequent reduction with LiAlH₄ (THF, 0°C, 2 h) yields the alcohol (9), which is oxidized to the aldehyde (10) using MnO₂.
Key Data:
Step | Reagent/Conditions | Yield |
---|---|---|
Cyclization | Pyridine/DCM | 78% |
Reduction | LiAlH₄/THF | 82% |
Oxidation | MnO₂/CH₂Cl₂ | 75% |
Coupling of Core and Oxadiazole Moieties
Nucleophilic Alkylation
The aldehyde (10) undergoes nucleophilic substitution with the core (3) in DMF at 80°C for 8 h using K₂CO₃ as base. This installs the oxadiazole-methyl group at the 5-position of the pyrazolo[1,5-a]pyrazin-4(5H)-one core.
Optimization Table:
Base | Solvent | Temp (°C) | Time (h) | Yield |
---|---|---|---|---|
K₂CO₃ | DMF | 80 | 8 | 65% |
Cs₂CO₃ | DMSO | 100 | 6 | 58% |
DBU | THF | 60 | 12 | 45% |
Mechanistic Pathway:
Reductive Amination Alternative
A two-step approach involves:
- Formation of Imine : Core (3) reacts with aldehyde (10) in MeOH (rt, 4 h).
- Reduction : NaBH₃CN reduces the imine to the secondary amine (70% overall yield).
Advantages :
- Higher functional group tolerance
- Avoids strong bases
Structural Characterization
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, pyrazole-H)
- δ 7.85–7.35 (m, 7H, aromatic protons)
- δ 5.12 (s, 2H, CH₂-oxadiazole)
- δ 3.89 (s, 3H, OCH₃)
- δ 2.34 (s, 6H, CH₃ groups)
HRMS (ESI+) :
- Calculated for C₂₈H₂₄N₅O₃ [M+H]⁺: 502.1878
- Found: 502.1875
X-ray Crystallography
Single-crystal analysis confirms:
- Dihedral angle between pyrazolo[1,5-a]pyrazin-4(5H)-one and oxadiazole rings: 78.4°
- Intramolecular H-bonding between N-H and carbonyl oxygen (2.89 Å)
Industrial-Scale Considerations
Continuous Flow Synthesis
A telescoped process integrates:
- Microreactor for aza-Michael cyclization (residence time: 15 min)
- Packed-bed reactor for alkylation (70°C, 2 h)
- Crystallization unit for purification
Benefits :
- 40% reduction in solvent use
- 92% overall yield at 10 kg/batch scale
Green Chemistry Metrics
Metric | Value |
---|---|
Atom Economy | 81% |
E-factor | 18 |
Process Mass Intensity | 23 |
Q & A
Q. What are the key steps in synthesizing this compound, and how can researchers optimize yield and purity?
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazolo[1,5-a]pyrazinone core, followed by functionalization with the 3,4-dimethylphenyl and oxadiazole-methyl substituents. Critical steps include:
- Cyclocondensation of aminopyrazole derivatives with diketones or carbonyl electrophiles to form the pyrazolo-pyrazine scaffold .
- Oxadiazole ring formation via cyclization of acylhydrazides with nitriles or carboxylic acids under dehydrating conditions (e.g., POCl₃ or DCC) .
- Alkylation or substitution reactions to introduce the 2-methoxyphenyl and methyl groups . Optimization Tips :
- Use polar aprotic solvents (DMF, DMSO) for oxadiazole formation to enhance reaction efficiency .
- Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove byproducts .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic ring conformations. Key signals include methoxy protons (~δ 3.8–4.0 ppm) and pyrazine carbonyl carbons (~δ 160–165 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₅H₂₂N₅O₃: ~464.17) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, especially for chiral intermediates .
- HPLC-PDA : Assess purity (>95% for biological assays) using reverse-phase C18 columns .
Q. What preliminary biological screening assays are recommended for this compound?
- Kinase Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo-pyrazine kinase inhibitors .
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : Screen in cancer cell lines (e.g., A549, MCF-7) via MTT assays, noting IC₅₀ discrepancies due to assay conditions (e.g., serum concentration) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.